molecular formula C11H7BrO2S B2550255 (2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid CAS No. 853351-04-9

(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid

Cat. No. B2550255
M. Wt: 283.14
InChI Key: IRZGJNQLUINRPF-AATRIKPKSA-N
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Description

Typically, a compound’s description includes its IUPAC name, common name, and structural formula. The compound you mentioned, “(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid”, appears to be an organic compound based on its name.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve studying these reactions and the conditions under which they occur.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.


Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.


Please consult with a chemistry professional or academic database for more specific information about this compound. It’s also important to note that working with chemicals should always be done under the guidance of a trained professional due to potential safety risks. Always refer to the relevant safety data sheets (SDS) for information on handling, storage, and disposal.


properties

IUPAC Name

(E)-3-(3-bromo-1-benzothiophen-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2S/c12-11-7-3-1-2-4-8(7)15-9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZGJNQLUINRPF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-bromo-1-benzothien-2-yl)-2-propenoic acid

CAS RN

853351-04-9
Record name 3-(3-BROMO-1-BENZOTHIEN-2-YL)-2-PROPENOIC ACID
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